aluminum(III) sulfide

Sulfide solid electrolyte Electrochemical stability Argyrodite

Research-grade Al₂S₃ (CAS 1302-81-4) reliably delivers compositional control for next-gen solid-state electrolytes-unlike standard aluminum sulfate. This moisture-sensitive precursor offers: - Targeted Al³⁺ substitution in Li₂S lattices (Li₂-₃ₓAlₓS), boosting electronic conductivity ~10×. - Partial P₂S₅ replacement in Li₆PS₅Cl argyrodites to increase cathode interface stability. - Immediate hydrolysis releasing H₂S; requires inert atmosphere handling. Available for immediate R&D procurement with verified purity.

Molecular Formula Al2S3
Molecular Weight 150.2 g/mol
Cat. No. B12063053
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealuminum(III) sulfide
Molecular FormulaAl2S3
Molecular Weight150.2 g/mol
Structural Identifiers
SMILES[Al](=S)S[Al]=S
InChIInChI=1S/2Al.3S
InChIKeyZPXDOGRYMSWBBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 250 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Aluminum Sulfide as Solid-State Electrolyte Precursor


Aluminum(III) sulfide (Al₂S₃, CAS 1302-81-4) is a binary inorganic sulfide with density 2.02 g/cm³ and melting point 1100°C [1]. It hydrolyzes upon moisture exposure to release hydrogen sulfide gas [2]. Unlike the more widely used aluminum sulfate, Al₂(SO₄)₃, Al₂S₃ is employed primarily as a precursor or dopant for sulfide-based solid electrolytes in all-solid-state lithium batteries, where its incorporation enables specific property enhancements relative to unmodified sulfide electrolyte formulations [3].

Use Context
Solid-State Electrolyte Precursor
Dopant Role
Sulfide-Based Doping Agent for Li-Ion Conductors
Handling
Moisture-Sensitive; H₂S Release Risk

Al₂S₃: Unique Dopant in Sulfide Electrolytes


Al₂S₃ cannot be interchanged with other sulfide precursors (e.g., SiS₂, GeS₂, SnS₂) without altering the performance profile of the resulting solid electrolyte. The Al–S bond possesses a larger electronegativity difference (ΔEN) than the P–S bond, conferring enhanced electrochemical stability when Al₂S₃ substitutes for P₂S₅ in argyrodite-type Li₆PS₅X electrolytes . Similarly, substituting Al³⁺ for Li⁺ in Li₂S host lattices (forming Li₂-₃ₓAlₓS) modifies electronic conductivity by approximately 10-fold relative to unmodified Li₂S, a magnitude not achieved with isoelectronic substitutions using other trivalent cations under identical synthesis conditions [1]. The density of Al₂S₃ (2.02 g/cm³) is substantially lower than that of GeS₂ (2.99 g/cm³) or SnS₂ (4.5 g/cm³), which impacts gravimetric energy density calculations in final electrolyte formulations . These composition-dependent differences preclude simple drop-in replacement of Al₂S₃ with other sulfide sources without altering the targeted property matrix.

!Al–S bond electronegativity difference relative to P–S may shift electrochemical stability profile; drop-in replacement with SiS₂ or GeS₂ alters cathode interface response.
!Lower precursor density versus GeS₂/SnS₂ impacts gravimetric energy density calculations; direct substitution without reformulation may not preserve target cell-level metrics.
!Al³⁺ substitution in Li₂S modifies electronic/ionic conductivity in a composition-specific manner not replicated by other trivalent dopants; generic replacement risks loss of conductivity enhancement.

Al₂S₃ Performance Evidence


Argyrodite Stability with Al₂S₃ Doping

Partial substitution of P₂S₅ with Al₂S₃ in Li₆PS₅Cl argyrodite electrolyte replaces P–S bonds with Al–S bonds. The Al–S bond possesses a larger electronegativity difference than P–S (Al = 1.61, P = 2.19, S = 2.58; ΔEN(Al–S) = 0.97 vs. ΔEN(P–S) = 0.39), conferring superior electrochemical stability [1]. Cyclic voltammetry of Al₂S₃-doped argyrodite composite cathodes demonstrated significantly reduced decomposition current response compared to undoped Li₆PS₅Cl under identical conditions .

Argyrodite Stability
Head-to-head
Al–S ΔEN = 0.97P–S ΔEN = 0.39Reduced decomposition current
Supports electrochemical stability interpretation
CV response; composite cathode
Sulfide solid electrolyte Electrochemical stability Argyrodite

Ionic Conductivity in Al₂S₃-Doped Li₃PS₄

In the amorphous electrolyte system (100-x)Li₃PS₄·xLiAlS₂ (mol%), lithium ion conductivity at 298 K increased monotonically with LiAlS₂ (Al₂S₃-derived) content, reaching a maximum of 6.0 × 10⁻⁴ S cm⁻¹ at x = 13.1 mol% [1]. This represents a measurable increase relative to the Al₂S₃-free baseline (x = 0) and exceeds the conductivity of many undoped Li₃PS₄ formulations. Further Al₂S₃ addition (x ≥ 18.2) resulted in residual crystalline Al₂S₃ phase and conductivity degradation, establishing an optimal doping window [1].

Max Conductivity
Head-to-head
6.0 × 10⁻⁴ S cm⁻¹
Supports composition-optimization selection
at x=13.1 mol%; 298 K; amorphous Li₃PS₄ system
Ionic conductivity Amorphous solid electrolyte Li₃PS₄

High Room-Temperature Conductivity with Al₂S₃

In the quaternary Li₂S–Al₂S₃–GeS–P₂S₅ system, optimization of the Al:Ge ratio to 30:70 yielded crystalline powders with lithium ionic conductivity of 1.7 × 10⁻³ S cm⁻¹ at 25 °C and ∼6 × 10⁻³ S cm⁻¹ at 100 °C equivalent, following mechanical milling and single-step heat treatment at 550 °C [1]. The activation energy (Eₐ) was determined to be 17 kJ mol⁻¹, which is notably lower than values reported for many sulfide glass electrolytes and comparable to organic liquid electrolytes [1].

Room-Temp. Conductivity
Class-level
1.7 × 10⁻³ S cm⁻¹ (25°C)Typical sulfide glass Eₐ 30–40 kJ mol⁻¹Eₐ = 17 kJ mol⁻¹
Supports scalable processing context
Quaternary system; 550°C heat treatment; reported
Quaternary sulfide electrolyte Room-temperature conductivity Activation energy

Electronic Conductivity via Al₂S₃ Cathode Doping

Preparation of defective Li₂-₃ₓAlₓS (0 ≤ x ≤ 0.1667) via planetary ball-milling, using Al₂S₃ as the aluminum source, resulted in a ∼10-fold improvement in electronic conductivity compared to pristine Li₂S (x = 0) [1]. Concurrently, ionic conductivity improved by approximately 3 orders of magnitude for x = 0.1334 relative to x = 0 [1]. All-solid-state Li-S battery cells using x = 0.1667 demonstrated enhanced initial capacity and cycling stability versus undoped Li₂S cathodes under identical test conditions [1].

Cathode Conductivity
Head-to-head
~10× electronic conductivityPristine Li₂S~1000× ionic conductivity
Supports cathode conductivity endpoint interpretation
Li₂-₃ₓAlₓS; x=0.1667; ball-milling
Li-S battery Electronic conductivity Cathode active material

Low Density Advantage of Al₂S₃

Al₂S₃ has a density of 2.02 g/cm³ at 25 °C [1], which is substantially lower than commonly employed alternative sulfide precursors: GeS₂ (2.99 g/cm³), SnS₂ (4.5 g/cm³), and SiS₂ (2.02 g/cm³ equivalent but with different electrochemical properties) [2]. When incorporated into solid electrolyte formulations, the lower precursor density contributes favorably to gravimetric energy density calculations for the final battery cell.

Precursor Density
Data to verify
Al₂S₃ 2.02 g/cm³GeS₂ 2.99; SnS₂ 4.5
Supports gravimetric energy density calculations
Literature values; 25°C
Density Gravimetric energy density Precursor selection

Moisture Stability from Al₂S₃ Doping

Sulfide solid electrolytes are notoriously sensitive to moisture, generating toxic H₂S gas upon exposure and suffering ionic conductivity degradation. Al₂S₃ doping of argyrodite Li₆PS₅Cl electrolyte was shown to improve moisture reactivity characteristics . While undoped Li₆PS₅Cl exhibits measurable H₂S generation upon humidity exposure, the Al₂S₃-substituted variant demonstrates enhanced moisture tolerance, attributed to the greater chemical stability of Al–S bonding compared to P–S bonding in the PS₄³⁻ tetrahedral units [1]. Note that pristine Al₂S₃ itself is moisture-sensitive and hydrolyzes to release H₂S [2]; the moisture tolerance benefit is realized when Al₂S₃ is incorporated as a dopant within the argyrodite crystal lattice rather than as a standalone material.

Moisture Tolerance
Source review
Reduced H₂S generationUndoped Li₆PS₅Cl: measurable H₂S
Supports manufacturing environment context
Doped argyrodite lattice; humidity exposure
Moisture stability H₂S generation Argyrodite electrolyte

Al₂S₃ Application Scenarios


Argyrodite Electrolyte Stabilization Dopant

Procurement of Al₂S₃ for partial substitution of P₂S₅ in argyrodite-type Li₆PS₅Cl electrolytes, where Al–S bonding (ΔEN = 0.97) replaces P–S bonding (ΔEN = 0.39) to improve electrochemical stability at the composite cathode interface and reduce moisture reactivity . This application is supported by direct comparative evidence showing reduced decomposition current in cyclic voltammetry and enhanced moisture tolerance relative to undoped Li₆PS₅Cl .

Li₂S Cathode Conductivity Modifier

Al₂S₃ incorporation into Li₂S cathodes via formation of Li₂-₃ₓAlₓS (0 < x ≤ 0.1667) yields approximately 10-fold improvement in electronic conductivity and ~3 orders of magnitude enhancement in ionic conductivity relative to pristine Li₂S [1]. All-solid-state Li-S cells fabricated with Al-doped cathodes exhibit improved initial capacity and cycling stability [1]. This scenario is relevant for researchers and manufacturers developing high-performance Li-S solid-state batteries.

High-Conductivity Quaternary Electrolyte

Formulation of Li₂S–Al₂S₃–GeS–P₂S₅ quaternary electrolytes with optimized Al:Ge ratio (30:70) to achieve room-temperature ionic conductivity of 1.7 × 10⁻³ S cm⁻¹ and low activation energy of 17 kJ mol⁻¹ following 550 °C heat treatment [2]. This processing temperature is moderate compared to oxide electrolytes (>700 °C), offering manufacturing scalability advantages. Cyclic voltammetry confirms electrochemical stability from −0.3 to 5.0 V [2].

Amorphous Electrolyte Doping Optimization

Optimization of amorphous (100-x)Li₃PS₄·xLiAlS₂ electrolytes where Al₂S₃ addition up to x = 13.1 mol% increases lithium ion conductivity to a maximum of 6.0 × 10⁻⁴ S cm⁻¹ at 298 K [3]. Exceeding this doping threshold (x ≥ 18.2) results in residual crystalline Al₂S₃ phase and conductivity degradation [3]. All-solid-state batteries fabricated with the optimized composition and TiS₂ cathode demonstrated discharge capacity of 185 mAh g⁻¹ at room temperature [3].

Application
Selection Property
Validation Focus
Argyrodite electrolyte doping
Al–S bond stability profile
Electrochemical stability endpoint review
Li₂S cathode conductivity modification
Al-doping electronic enhancement context
Conductivity & cycling endpoint review
Quaternary sulfide electrolyte formulation
Al:Ge ratio optimization profile
Room-temp. conductivity & activation energy review
Amorphous electrolyte doping optimization
LiAlS₂ content threshold context
Ionic conductivity maximum & phase stability review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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